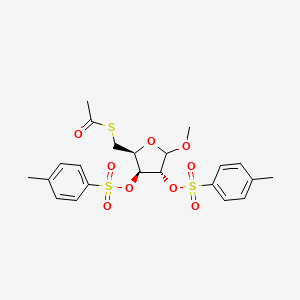
(R)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl is a chemical compound known for its unique structure and properties. It is characterized by the presence of a methoxyphenyl group and a dimethylpropane-1,2-diamine moiety. This compound is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
The synthesis of ®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl typically involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with nitromethane to form 4-methoxy-β-nitrostyrene. This intermediate is then reduced to 4-methoxyphenethylamine, which undergoes further reactions to introduce the dimethylpropane-1,2-diamine group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids
Scientific Research Applications
®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
®-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the dimethylpropane-1,2-diamine moiety.
N,N-Dimethyl-4-methoxyphenethylamine: Similar structure but with different substitution patterns.
4-Methoxyamphetamine: Contains a methoxyphenyl group and an amine group but differs in the overall structure and properties
Properties
Molecular Formula |
C12H22Cl2N2O |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
(2R)-3-(4-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)8-10-4-6-12(15-3)7-5-10;;/h4-7,11H,8-9,13H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI Key |
RIKHINJOJKAKEI-NVJADKKVSA-N |
Isomeric SMILES |
CN(C)[C@H](CC1=CC=C(C=C1)OC)CN.Cl.Cl |
Canonical SMILES |
CN(C)C(CC1=CC=C(C=C1)OC)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




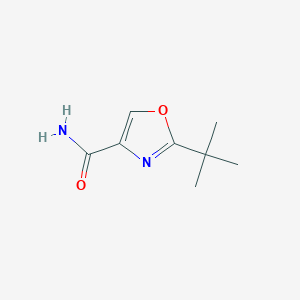

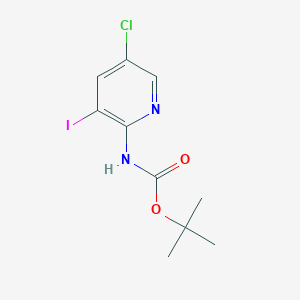

![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)
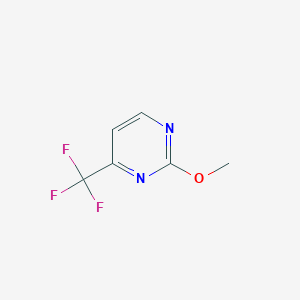
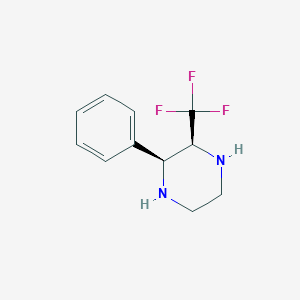
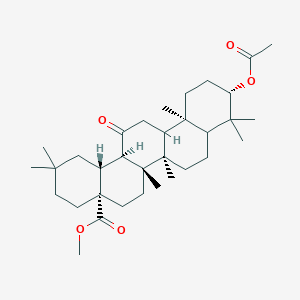
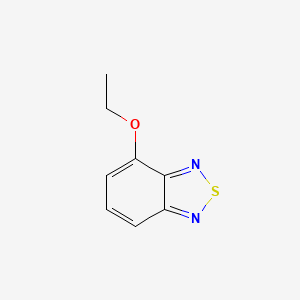

![3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)
